Methyl 3-(2,4-dichlorophenoxy)propanoate
Overview
Description
Methyl 3-(2,4-dichlorophenoxy)propanoate is an organic compound with the molecular formula C10H10Cl2O3 and a molecular weight of 249.09 g/mol . It is a methyl ester derivative of 3-(2,4-dichlorophenoxy)propanoic acid. This compound is known for its applications in various fields, including agriculture and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,4-dichlorophenoxy)propanoate can be synthesized through the esterification of 3-(2,4-dichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants to achieve the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-dichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(2,4-dichlorophenoxy)propanoic acid and methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the chlorinated aromatic ring.
Oxidation and Reduction: Strong oxidizing or reducing agents can be used, though these reactions are less frequently employed.
Major Products Formed
Hydrolysis: 3-(2,4-dichlorophenoxy)propanoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,4-dichlorophenoxy)propanoate has several applications in scientific research:
Agriculture: It is used as an intermediate in the synthesis of herbicides and pesticides.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving the interaction of chlorinated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of methyl 3-(2,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets. In agricultural applications, it acts as a precursor to herbicidal compounds that inhibit key enzymes in plant metabolic pathways, leading to the disruption of plant growth and development . The exact molecular targets and pathways can vary depending on the specific derivative or application.
Comparison with Similar Compounds
Similar Compounds
Diclofop-methyl: Another methyl ester derivative used as a herbicide.
Methyl 2-(2,4-dichlorophenoxy)propanoate: A similar compound with slight structural differences.
Uniqueness
Methyl 3-(2,4-dichlorophenoxy)propanoate is unique due to its specific ester linkage and the position of the chlorinated phenoxy group. This structural uniqueness contributes to its distinct chemical reactivity and applications compared to other similar compounds .
Biological Activity
Methyl 3-(2,4-dichlorophenoxy)propanoate, commonly referred to as diclofop-methyl, is a selective herbicide belonging to the phenoxypropionic acid class. This compound is primarily used in agriculture to control various grass weeds in crops. Its biological activity is characterized by its mechanism of action, toxicological effects, and metabolic pathways, which are critical for understanding its environmental and health impacts.
Diclofop-methyl functions by mimicking the natural plant hormone auxin. This mimicry disrupts normal growth processes in target plants, leading to uncontrolled growth and eventual death. The herbicide targets auxin receptors and associated signaling pathways essential for plant development, effectively inhibiting the growth of susceptible weed species while having minimal effects on broadleaf crops.
In Vitro Studies
Research has demonstrated that diclofop-methyl exhibits cytotoxic and genotoxic properties in various cell lines. For instance, studies using mouse embryo fibroblast (NIH/3T3) cells revealed that diclofop-methyl reduced cell viability in a concentration-dependent manner, with an IC50 value of 301.7 µM . Additionally, it induced DNA damage and oxidative stress at concentrations ranging from 12.5 to 400 µM, evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation .
In Vivo Studies
In animal studies, diclofop-methyl has been shown to cause significant biochemical changes. For example, male albino rats treated with diclofop-methyl exhibited elevated levels of alanine aminotransferase (ALT) and urea, indicating liver and kidney stress . Furthermore, oxidative stress biomarkers such as MDA and superoxide dismutase (SOD) were significantly altered in treated groups compared to controls .
Case Studies
- Case Study on Cytotoxicity : A study conducted on NIH/3T3 cells demonstrated that exposure to diclofop-methyl resulted in significant DNA damage, with tail intensities indicating increased levels of DNA fragmentation as concentrations increased . The findings suggested that diclofop-methyl has the potential to induce oxidative damage through mechanisms other than reactive oxygen species (ROS) generation.
- Toxicity Assessment in Rats : A 28-day study involving oral administration of diclofop-methyl to rats showed significant alterations in biochemical markers related to liver and kidney function. The study highlighted the potential for long-term exposure to result in serious health risks due to elevated enzyme levels and oxidative stress indicators .
Summary of Biological Activity
The following table summarizes key findings regarding the biological activity of this compound:
Properties
IUPAC Name |
methyl 3-(2,4-dichlorophenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNBYTBUULRHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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